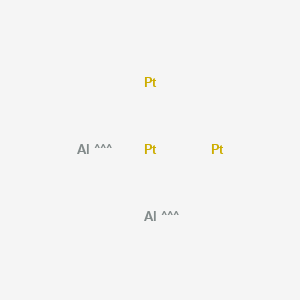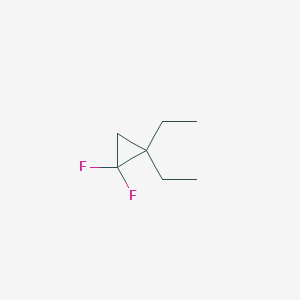
1,1-Diethyl-2,2-difluorocyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethyl-2,2-difluorocyclopropane is a fluorinated cyclopropane derivativeThe presence of fluorine atoms in the cyclopropane ring can significantly alter the physicochemical properties of the compound, making it a valuable subject for research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl-2,2-difluorocyclopropane can be achieved through several methods. One common approach involves the reaction of halodifluoromethanes with alkenes. The elimination of hydrogen halide from the halodifluoromethane under basic conditions (using metal alkoxide or alkyllithium) generates difluorocarbene, which then reacts with the alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of fluorinated cyclopropanes often involves large-scale cyclopropanation reactions using difluorocarbene precursors. The reaction conditions are optimized to ensure high yield and purity of the desired product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,1-Diethyl-2,2-difluorocyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted cyclopropanes depending on the nucleophile used.
科学的研究の応用
1,1-Diethyl-2,2-difluorocyclopropane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to the unique properties imparted by the fluorine atoms.
作用機序
The mechanism of action of 1,1-diethyl-2,2-difluorocyclopropane involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,1-Difluorocyclopropane: A simpler fluorinated cyclopropane with similar reactivity but different physical properties.
1,1-Diethylcyclopropane: Lacks the fluorine atoms, resulting in different chemical behavior and applications.
1,1-Diethyl-2,2-dichlorocyclopropane:
Uniqueness
1,1-Diethyl-2,2-difluorocyclopropane is unique due to the presence of both ethyl groups and fluorine atoms in the cyclopropane ring. This combination imparts distinct physicochemical properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
59987-84-7 |
|---|---|
分子式 |
C7H12F2 |
分子量 |
134.17 g/mol |
IUPAC名 |
1,1-diethyl-2,2-difluorocyclopropane |
InChI |
InChI=1S/C7H12F2/c1-3-6(4-2)5-7(6,8)9/h3-5H2,1-2H3 |
InChIキー |
YPYDTMYYWLTFDS-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC1(F)F)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)
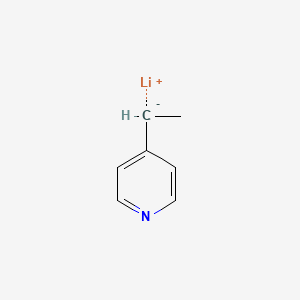
![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)


![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)
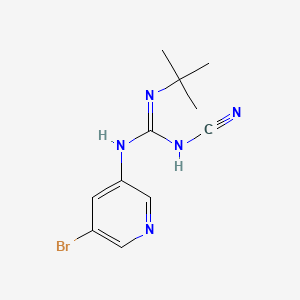


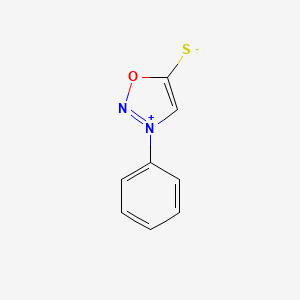
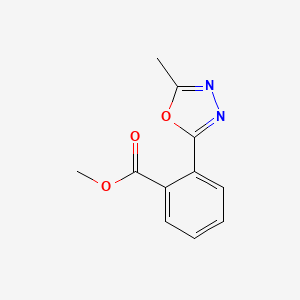
![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)
